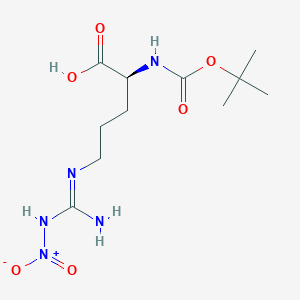

Boc-Arg(NO2)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSSOVRIEPAIMP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883805 | |

| Record name | L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2188-18-3 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2188-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-L-nitroarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002188183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-L-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boc-L-Nitroarginine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKQ9PP5RVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Arg(NO2)-OH: Chemical Properties, Structure, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-tert-butoxycarbonyl-Nω-nitro-L-arginine, commonly known as Boc-Arg(NO2)-OH. It details its chemical and physical properties, structural features, and its critical role as a protected amino acid derivative in synthetic chemistry, particularly in the realm of peptide synthesis for drug discovery and development.

Core Chemical and Physical Properties

Boc-Arg(NO2)-OH is a white to off-white solid powder that is a staple in solid-phase peptide synthesis (SPPS).[1][2] The introduction of the Boc (tert-butoxycarbonyl) protecting group on the α-amino group and the nitro group on the guanidino side chain of arginine allows for its controlled incorporation into a growing peptide chain.[1][2][3]

Quantitative Data Summary

| Property | Value | References |

| CAS Number | 2188-18-3 | [1][2][3] |

| Molecular Formula | C11H21N5O6 | [1][2] |

| Molecular Weight | 319.31 g/mol | [1][2] |

| Appearance | White to off-white solid powder | [1][2] |

| Purity | ≥98% | [1][2] |

| Melting Point | 113–126°C (with decomposition) | [1][2] |

| Solubility | Soluble in water and DMSO; slightly soluble in aqueous base. | [1][2] |

| Storage Conditions | Store in a cool, dry place, preferably below -15°C, protected from light and moisture. | [1][2] |

Chemical Structure and Stereochemistry

The structure of Boc-Arg(NO2)-OH is characterized by the L-configuration of the arginine backbone, ensuring its utility in the synthesis of biologically relevant peptides. The key functional groups are:

-

α-Amino Group: Protected by the acid-labile Boc group.

-

Carboxylic Acid Group: The reactive site for peptide bond formation.

-

Guanidino Side Chain: The nucleophilicity of the guanidino group is suppressed by the strongly electron-withdrawing nitro group. This protection is stable to the acidic conditions used to remove the Boc group but can be removed under specific reductive conditions.

The presence of these protecting groups allows for orthogonal protection strategies in complex peptide synthesis.

Role in Peptide Synthesis and Drug Development

Boc-Arg(NO2)-OH is a crucial building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The nitro group's stability to trifluoroacetic acid (TFA), the reagent used for Boc deprotection, is a key advantage.[4] This allows for the iterative addition of amino acids to the peptide chain without premature deprotection of the arginine side chain.

The primary significance of incorporating Nω-nitro-L-arginine into peptides lies in its role as a precursor to L-arginine. Furthermore, Nω-nitro-L-arginine itself is a well-known inhibitor of nitric oxide synthase (NOS) enzymes.[5][6] This makes peptides containing this residue valuable tools for studying the physiological and pathological roles of nitric oxide and as potential therapeutic agents.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) – Coupling of Boc-Arg(NO2)-OH

This protocol outlines the manual coupling of Boc-Arg(NO2)-OH to a resin-bound peptide chain.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Boc-Arg(NO2)-OH

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-dimethylformamide - DMF or dichloromethane - DCM)

-

Washing solvents (DMF, DCM, isopropanol)

Methodology:

-

Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes.

-

Activation: In a separate vessel, dissolve Boc-Arg(NO2)-OH (2-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF. Add DIPEA (4-8 equivalents) to the solution to activate the carboxylic acid.

-

Coupling: Add the activated Boc-Arg(NO2)-OH solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.

-

Washing: After complete coupling, wash the resin sequentially with DMF, DCM, and isopropanol to remove excess reagents and byproducts.

Deprotection Protocols

Materials:

-

Peptidyl-resin with N-terminal Boc-Arg(NO2)-OH

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane - TIPS, water)

-

Washing solvents (DCM, DMF)

-

Base for neutralization (e.g., 10% DIPEA in DMF)

Methodology:

-

Preparation of Deprotection Solution: Prepare a solution of 25-50% TFA in DCM. The addition of scavengers is recommended if other acid-sensitive protecting groups are present.

-

Deprotection: Add the TFA/DCM solution to the resin and agitate for 20-30 minutes at room temperature.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM and DMF to remove residual acid.

-

Neutralization: Neutralize the newly formed N-terminal ammonium salt by washing the resin with a solution of 10% DIPEA in DMF.

-

Final Wash: Wash the resin again with DMF and DCM to remove excess base.

Method 1: Reductive Cleavage with Stannous Chloride (On-Resin)

Materials:

-

Peptidyl-resin containing Arg(NO2)

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Phenol

-

Aqueous Hydrochloric acid (HCl)

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Washing solvents (2-MeTHF, DMF, DCM, Methanol)

Methodology:

-

Prepare Deprotection Cocktail: Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.

-

Resin Treatment: Add the deprotection cocktail to the peptidyl-resin and heat the mixture to 55 °C. The reaction time can be monitored by HPLC analysis of a cleaved aliquot.

-

Washing: After the reaction is complete, drain the deprotection solution and wash the resin thoroughly with 2-MeTHF, DMF, DCM, and Methanol.

Method 2: Catalytic Hydrogenation (Post-Cleavage)

Materials:

-

Cleaved and purified peptide containing Arg(NO2)

-

Palladium on carbon (Pd/C) catalyst (5-10% w/w)

-

Solvent (e.g., methanol, acetic acid, or a mixture)

-

Hydrogen gas source

Methodology:

-

Dissolution: Dissolve the peptide in the chosen solvent.

-

Catalyst Addition: Add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Evaporate the solvent from the filtrate to obtain the deprotected peptide.

Context: Arginine and the Nitric Oxide Synthase (NOS) Pathway

To appreciate the significance of incorporating nitroarginine into peptides, it is essential to understand the biological role of arginine as the substrate for nitric oxide synthase (NOS). NOS enzymes catalyze the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[7] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and the immune response. There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).

Nω-nitro-L-arginine, the residue incorporated using Boc-Arg(NO2)-OH, is a potent inhibitor of all three NOS isoforms. By introducing this residue into peptides, researchers can create probes to study the NOS pathway or develop potential therapeutics for conditions where NOS activity is dysregulated.

Safety and Handling

Boc-Arg(NO2)-OH should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[2] Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Boc-Arg(NO2)-OH is an indispensable reagent for researchers and professionals in peptide chemistry and drug development. Its well-defined chemical properties and the robust protocols for its use in SPPS enable the synthesis of complex peptides. The ability to introduce the NOS inhibitor Nω-nitro-L-arginine provides a powerful tool for investigating nitric oxide signaling and for the development of novel therapeutic agents. This guide provides the foundational technical information required for the effective and safe utilization of Boc-Arg(NO2)-OH in a research and development setting.

References

- 1. Synthesis and in vivo distribution of no-carrier-added N(omega)-Nitro-L-arginine [11C]methyl ester, a nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boc-Arg(NO2)-OH - SRIRAMCHEM [sriramchem.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. Synthesis of Nomega-Nitro-l-arginine methyl ester modified reduced graphene oxide nanosheets and their protective action on experimental preeclampsia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

Solubility Profile of Boc-Arg(NO2)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Nα-tert-butoxycarbonyl-Nω-nitro-L-arginine (Boc-Arg(NO2)-OH), a critical building block in solid-phase peptide synthesis (SPPS) and a precursor for nitric oxide synthase (NOS) inhibitors. Understanding its solubility in various solvents is paramount for efficient experimental design, particularly in the realms of peptide chemistry and drug discovery.

Quantitative Solubility Data

Precise quantitative solubility data for Boc-Arg(NO2)-OH in a wide range of organic solvents remains partially elusive in publicly available literature. However, based on vendor information and inferences from established experimental protocols, the following table summarizes the known and estimated solubility of this compound.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~64 (estimated) | Room Temperature | Based on the preparation of a 0.2 M solution of the structurally similar Fmoc-Arg(NO2)-OH in DMF for peptide synthesis.[1] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 | Room Temperature | Requires sonication to achieve dissolution. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened solvent is recommended.[2] |

| Water | H₂O | 18.02 | Soluble | Room Temperature | Qualitative data from multiple sources indicate solubility, though quantitative limits are not specified.[3] |

| Aqueous Base | - | - | Slightly Soluble | Room Temperature | Qualitative assessment.[3] |

| Ethanol | C₂H₅OH | 46.07 | Soluble (qualitative) | Room Temperature | For the related compound Boc-Arg(Boc)₂-OH, solubility is reported to be approximately 30 mg/mL.[4] |

Experimental Protocols

The dissolution of Boc-Arg(NO2)-OH is a crucial first step in its primary application: solid-phase peptide synthesis. The following protocol outlines a standard procedure for its solubilization in DMF for subsequent coupling reactions.

Protocol 1: Dissolution of Boc-Arg(NO2)-OH for Solid-Phase Peptide Synthesis

Objective: To prepare a solution of Boc-Arg(NO2)-OH in N,N-Dimethylformamide (DMF) for use in an automated or manual peptide synthesizer.

Materials:

-

Boc-Arg(NO2)-OH (solid powder)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Vortex mixer

-

Appropriate glass vial or container

Procedure:

-

Weighing: Accurately weigh the required amount of Boc-Arg(NO2)-OH.

-

Solvent Addition: In a clean, dry glass vial, add the appropriate volume of DMF to achieve the desired concentration. For standard coupling reactions, concentrations around 0.2 M are commonly used.[1]

-

Dissolution: Securely cap the vial and vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

-

Activation: The resulting solution is then typically mixed with activating agents (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) prior to its introduction to the resin-bound peptide chain in the synthesizer.

Experimental and Logical Workflows

The solubility of Boc-Arg(NO2)-OH is a critical parameter in its application workflows. The following diagrams, generated using the DOT language, illustrate these processes.

Caption: Workflow for the use of Boc-Arg(NO2)-OH in Solid-Phase Peptide Synthesis (SPPS).

Caption: Logical workflow from Boc-Arg(NO2)-OH to the study of Nitric Oxide Synthase signaling.

References

An In-depth Technical Guide to CAS Number 2188-18-3 and a Related Compound of Interest

Disclaimer: The user query specified CAS number 2188-18-3, which corresponds to Boc-L-Nitroarginine . However, the search context also included 2-(4-Chlorobenzoyl)benzoic acid , which is associated with CAS number 85-56-3 . This guide will primarily focus on Boc-L-Nitroarginine (CAS 2188-18-3) as requested. A supplementary section on 2-(4-Chlorobenzoyl)benzoic acid (CAS 85-56-3) is also provided to address the potential ambiguity in the initial query.

Primary Focus: Boc-L-Nitroarginine (CAS 2188-18-3)

This section provides a detailed technical overview of Boc-L-Nitroarginine, a crucial compound for researchers and professionals in drug development and biochemical research.

Core Properties of Boc-L-Nitroarginine

Boc-L-Nitroarginine is a derivative of the amino acid L-arginine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a nitro group is attached to the guanidino side chain. This modification makes it a valuable tool in peptide synthesis and as a potent inhibitor of nitric oxide synthase (NOS).[1][2]

Table 1: Chemical and Physical Properties of Boc-L-Nitroarginine

| Property | Value | References |

| CAS Number | 2188-18-3 | [3] |

| Molecular Formula | C₁₁H₂₁N₅O₆ | [3] |

| Molecular Weight | 319.31 g/mol | |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 111-113 °C | [2] |

| Solubility | Sparingly soluble in water. Soluble in DMSO and slightly soluble in Methanol (with heating). | [2][4] |

| Storage | 2-8°C, under inert gas (e.g., Nitrogen) | [3] |

| InChI Key | OZSSOVRIEPAIMP-ZETCQYMHSA-N | |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--=O">C@@HC(O)=O |

Primary Usage and Applications

Boc-L-Nitroarginine has two primary applications in scientific research:

-

Peptide Synthesis: The Boc protecting group on the alpha-amino and the nitro group on the guanidino side chain prevent unwanted side reactions during peptide synthesis, particularly in Boc solid-phase peptide synthesis (SPPS).[1] The protecting groups can be removed under specific conditions to allow for the incorporation of arginine into a growing peptide chain.

-

Nitric Oxide Synthase (NOS) Inhibition: It is a potent inhibitor of nitric oxide synthase, the enzyme responsible for the production of nitric oxide (NO) from L-arginine.[3][4] This makes it a valuable tool for studying the physiological and pathological roles of nitric oxide in various biological systems. It has been used in studies related to cancer, diabetes, and cardiovascular disorders.[3][4]

Mechanism of Action: Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes. It is synthesized from L-arginine by a family of enzymes called nitric oxide synthases (NOS). Boc-L-Nitroarginine acts as a competitive inhibitor of NOS, binding to the active site of the enzyme and preventing the conversion of L-arginine to NO and L-citrulline.[4][5] The inhibition of NOS by arginine analogs like L-NNA (L-NG-Nitroarginine, a related compound) has been shown to be potent and can be slowly reversible, particularly for neuronal NOS (nNOS) and endothelial NOS (eNOS).[6][7]

Figure 1: Simplified Nitric Oxide Signaling Pathway and Inhibition by Boc-L-Nitroarginine.

Experimental Protocols

A generalized protocol for the incorporation of Boc-L-Arg(NO₂)-OH in SPPS:

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.

-

Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIPEA) in DCM.

-

Coupling:

-

Dissolve Boc-L-Arg(NO₂)-OH and a coupling agent (e.g., HBTU, HATU) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add an activator base (e.g., DIPEA) to the solution.

-

Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the nitro group from arginine) using a strong acid cocktail, typically containing TFA and scavengers.

Figure 2: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

This is a general outline for an assay to measure the inhibitory effect of Boc-L-Nitroarginine on NOS activity:

-

Enzyme Preparation: Obtain purified NOS enzyme (e.g., from bovine brain or recombinant sources).

-

Reaction Mixture: Prepare a reaction buffer containing necessary cofactors such as NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), and calmodulin.

-

Inhibitor Preparation: Prepare stock solutions of Boc-L-Nitroarginine in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Assay Procedure:

-

In a microplate, add the reaction buffer, the NOS enzyme, and varying concentrations of Boc-L-Nitroarginine or a vehicle control.

-

Initiate the reaction by adding the substrate, L-arginine (often radiolabeled, e.g., [³H]-L-arginine).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

-

Detection:

-

Stop the reaction (e.g., by adding a stop solution).

-

Measure the conversion of L-arginine to L-citrulline. If using radiolabeled L-arginine, this can be done by separating the radiolabeled L-citrulline from unreacted L-arginine using ion-exchange chromatography and quantifying the radioactivity.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Boc-L-Nitroarginine and determine the IC₅₀ value.

Supplementary Information: 2-(4-Chlorobenzoyl)benzoic acid (CAS 85-56-3)

This section provides a concise overview of 2-(4-Chlorobenzoyl)benzoic acid, a compound also indicated in the user's search context.

Core Properties of 2-(4-Chlorobenzoyl)benzoic acid

Table 2: Chemical and Physical Properties of 2-(4-Chlorobenzoyl)benzoic acid

| Property | Value | References |

| CAS Number | 85-56-3 | [8] |

| Molecular Formula | C₁₄H₉ClO₃ | [8][9] |

| Molecular Weight | 260.67 g/mol | [8][10] |

| Appearance | White to off-white crystalline solid/powder | [8][11] |

| Melting Point | 149-150 °C | [10] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [11] |

| InChI Key | YWECCEXWKFHHQJ-UHFFFAOYSA-N | [10] |

| SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O |

Primary Usage and Applications

2-(4-Chlorobenzoyl)benzoic acid is a key intermediate in the synthesis of various organic compounds:

-

Pharmaceutical Intermediates: It is a crucial raw material for the synthesis of Active Pharmaceutical Ingredients (APIs) such as:

-

Polymer Industry: It is used in the preparation of bisphthalazinone monomers, which are then used to synthesize high-performance polymers like poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s.[8][12][13]

-

Organic Synthesis: It serves as a versatile building block in various organic reactions.[14][11]

Experimental Protocols

A common method for the synthesis of 2-(4-Chlorobenzoyl)benzoic acid is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.[15][16]

-

Reaction Setup: In a reaction vessel, dissolve phthalic anhydride in dried chlorobenzene.

-

Catalyst Addition: With stirring, gradually add anhydrous aluminum chloride (AlCl₃). The reaction is exothermic.

-

Reaction: The mixture is heated to reflux and maintained for a period (e.g., 1 hour) to ensure the reaction goes to completion.

-

Quenching: The reaction mixture is cooled and then carefully quenched by the slow addition of water and ice.

-

Isolation: The resulting precipitate (the crude product) is filtered.

-

Purification: The crude product is washed with water and a cold solvent like ethanol, and then recrystallized from a suitable solvent such as benzene to yield the purified 2-(4-Chlorobenzoyl)benzoic acid.[15]

Figure 3: Synthesis of 2-(4-Chlorobenzoyl)benzoic acid via Friedel-Crafts Acylation.

A general reverse-phase HPLC method can be used for the analysis of 2-(4-Chlorobenzoyl)benzoic acid.[17]

-

Column: A C18 reverse-phase column (e.g., Newcrom R1).[17]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acidic modifier like phosphoric acid or formic acid (for Mass Spectrometry compatibility).[17]

-

Detection: UV detection at a suitable wavelength.

-

Application: This method can be used for purity assessment, quantification, and isolation of impurities.[17]

References

- 1. 2188-18-3 Cas No. | N-alpha-BOC-N-omega-Nitro-L-arginine | Apollo [store.apolloscientific.co.uk]

- 2. N-Boc-N'-nitro-L-arginine | 2188-18-3 [amp.chemicalbook.com]

- 3. Boc-L-Nitroarginine | 2188-18-3 | FB39246 | Biosynth [biosynth.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Enzymes of the L-arginine to nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]

- 9. 2-(4-Chlorobenzoyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. 2-(4-Chlorobenzoyl)benzoic acid 98 85-56-3 [sigmaaldrich.com]

- 11. CAS 85-56-3: 2-(4-Chlorobenzoyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 12. 2-(4-Chlorobenzoyl)benzoic acid 98 85-56-3 [sigmaaldrich.com]

- 13. clearsynth.com [clearsynth.com]

- 14. 2-(4-Chlorobenzoyl)benzoic acid | 85-56-3 [chemicalbook.com]

- 15. prepchem.com [prepchem.com]

- 16. Friedel-Crafts Acylation [organic-chemistry.org]

- 17. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide on Nα-Boc-Nω-nitro-L-arginine: A Potent Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Boc-Nω-nitro-L-arginine, a critical tool in biochemical research and pharmaceutical development. This document details its physicochemical properties, mechanism of action as a potent nitric oxide synthase (NOS) inhibitor, and experimental applications.

Core Physicochemical Properties

Nα-Boc-Nω-nitro-L-arginine is a synthetic derivative of the amino acid L-arginine. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the α-amino position and a nitro group at the ω-guanidino position enhances its utility in research settings.[1] The Boc group increases the compound's stability and solubility, facilitating its use in complex biological systems.[1]

| Property | Value | References |

| Molecular Formula | C11H21N5O6 | [2][3] |

| Molecular Weight | 319.3 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| CAS Number | 2188-18-3 | [2][3] |

| Melting Point | 113 - 117 ºC | [2] |

| Purity | ≥ 99.5% (Chiral HPLC) | [2] |

| Solubility | Sparingly soluble in water | [4] |

| Storage | 0 - 8 °C | [2] |

Mechanism of Action: Inhibition of Nitric Oxide Synthesis

Nα-Boc-Nω-nitro-L-arginine functions as a potent and competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the endogenous production of nitric oxide (NO).[1] NO is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.

The canonical pathway for NO synthesis involves the conversion of L-arginine to L-citrulline and NO by NOS. Nα-Boc-Nω-nitro-L-arginine, due to its structural similarity to the native substrate L-arginine, competes for binding at the active site of all three major NOS isoforms: endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). By occupying the active site, it effectively blocks the synthesis of NO.

Caption: Competitive inhibition of Nitric Oxide Synthase (NOS) by Nα-Boc-Nω-nitro-L-arginine.

Experimental Protocols: Nitric Oxide Synthase Activity Assay

The inhibitory effect of Nα-Boc-Nω-nitro-L-arginine on NOS activity can be quantified using various assay methods. A common approach is the colorimetric detection of nitrite, a stable breakdown product of NO, using the Griess reagent.

Principle: In the presence of its substrate L-arginine and necessary cofactors, NOS produces NO. The NO generated is then converted to nitrite, which reacts with the Griess reagent to form a colored azo dye. The intensity of the color, measured spectrophotometrically, is proportional to the NOS activity. The inhibitory potential of Nα-Boc-Nω-nitro-L-arginine is determined by measuring the reduction in color development in its presence.

Materials:

-

Cell or tissue lysates containing NOS

-

Nα-Boc-Nω-nitro-L-arginine (as the inhibitor)

-

L-arginine (substrate)

-

NADPH and other NOS cofactors (FAD, FMN, tetrahydrobiopterin)

-

Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrite standard solution

-

Assay buffer (e.g., HEPES or Tris-HCl buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to standard protocols to serve as the source of NOS.

-

Reaction Setup: In a 96-well plate, set up the following reactions in duplicate or triplicate:

-

Control: Assay buffer, cell lysate, L-arginine, and cofactors.

-

Inhibitor: Assay buffer, cell lysate, L-arginine, cofactors, and varying concentrations of Nα-Boc-Nω-nitro-L-arginine.

-

Blank: Assay buffer and cell lysate (without L-arginine).

-

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Griess Reaction: Add the Griess reagent to each well and incubate at room temperature for 10-15 minutes to allow for color development.

-

Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Create a standard curve using the nitrite standard solution.

-

Calculate the concentration of nitrite produced in each sample.

-

Determine the percentage of NOS inhibition for each concentration of Nα-Boc-Nω-nitro-L-arginine and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

References

A Comprehensive Technical Guide to the Storage and Handling of Boc-Arg(NO2)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information and recommendations for the proper storage and handling of Nα-tert-butoxycarbonyl-Nω-nitro-L-arginine, commonly referred to as Boc-Arg(NO2)-OH. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing laboratory safety.

Compound Overview

Boc-Arg(NO2)-OH is a critical building block in peptide synthesis and medicinal chemistry.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and the nitro group on the guanidino side chain of arginine allow for its controlled incorporation into peptide sequences.[3] The nitro group, a strong electron-withdrawing moiety, reduces the basicity of the guanidino group, preventing undesirable side reactions during peptide chain elongation. It is noted for its stability in common solid-phase peptide synthesis (SPPS) solvents like DMF and NBP.

Storage Recommendations

The stability of Boc-Arg(NO2)-OH is contingent on appropriate storage conditions. Discrepancies in recommended storage temperatures exist across different suppliers; therefore, a conservative approach is advised. For long-term storage, maintaining the compound at or below -15°C is recommended to ensure its stability and purity over time.[1]

Quantitative Storage Data

The following table summarizes the recommended storage conditions for Boc-Arg(NO2)-OH in both solid form and as a stock solution.

| Form | Storage Temperature | Duration | Reference |

| Solid Powder | -20°C | 3 years | [4] |

| 4°C | 2 years | [4] | |

| Below -15°C | Not specified | [1] | |

| 2-8°C | Not specified | [2] | |

| Stock Solution | -80°C | 6 months | [4] |

| -20°C | 1 month | [4] |

Note: To mitigate degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions before storage.

Handling and Safety Precautions

Proper handling of Boc-Arg(NO2)-OH is essential to minimize exposure and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling Boc-Arg(NO2)-OH, standard personal protective equipment should be employed. This includes:

-

Gloves: To prevent skin contact.

-

Safety Goggles: To protect the eyes from dust or splashes.

-

Lab Coat: To protect clothing and skin.

General Handling Guidelines

-

Avoid Inhalation, Ingestion, and Contact: Measures should be taken to avoid direct contact with the skin and eyes, as well as inhalation of the powder.[1]

-

Well-Ventilated Area: Handle the compound in a well-ventilated area or under a chemical fume hood.

-

Tightly Sealed Container: Keep the container tightly sealed when not in use to protect it from moisture and light.[1]

Safety and Hazard Information

The following table outlines the hazard information for Boc-Arg(NO2)-OH.

| Hazard Category | Description |

| Pictogram | GHS07 (Exclamation mark)[2] |

| Signal Word | Warning[2] |

| Hazard Statements | H336: May cause drowsiness or dizziness[2] |

| Precautionary Statements | P261, P271, P304 + P340 + P312, P403 + P233, P405, P501[2] |

| Target Organs | Central nervous system[2] |

Disposal

Dispose of chemical waste in accordance with local, regional, and national regulations.[1]

Experimental Protocols

While specific, detailed experimental protocols for the stability and handling of Boc-Arg(NO2)-OH are not widely published, the following section outlines general methodologies that can be adapted for its assessment.

General Protocol for Assessing Chemical Stability via HPLC

This protocol describes a general method for evaluating the stability of Boc-Arg(NO2)-OH under various conditions.

-

Preparation of Stock Solution: Prepare a stock solution of known concentration in a suitable solvent (e.g., DMSO).

-

Stress Conditions: Aliquot the stock solution and expose the samples to various stress conditions (e.g., different temperatures, pH values, and light exposure).

-

Time Points: At specified time intervals, withdraw samples for analysis.

-

HPLC Analysis: Analyze the samples using a reverse-phase HPLC system with a suitable column and mobile phase.

-

Data Analysis: Quantify the degradation of the parent compound and the formation of any impurities by measuring the peak areas.

General Protocol for Determining Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol provides a general method for assessing the thermal decomposition of Boc-Arg(NO2)-OH.

-

Sample Preparation: Place a small, accurately weighed amount of the compound into a TGA crucible.

-

TGA Instrument Setup: Place the crucible in the TGA instrument and purge with an inert gas (e.g., nitrogen).

-

Heating Program: Heat the sample at a constant rate over a defined temperature range.

-

Data Acquisition: Continuously monitor the weight of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve will show the temperature at which weight loss occurs, indicating decomposition.

Visualized Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the storage and handling of Boc-Arg(NO2)-OH.

References

The Pivotal Role of Nitro-Arginine Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of nitro-arginine derivatives in medicinal chemistry. These compounds, acting primarily as inhibitors of nitric oxide synthases (NOS), have emerged as critical tools in both fundamental research and as potential therapeutic agents across a spectrum of diseases. This document provides a comprehensive overview of their mechanism of action, therapeutic applications, quantitative data on their activity, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to Nitro-Arginine Derivatives and Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1] The production of NO is catalyzed by a family of three nitric oxide synthase (NOS) isoenzymes: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1][2] While essential for homeostasis, dysregulation of NO production is implicated in numerous diseases, making the modulation of NOS activity a key therapeutic strategy.

Nitro-arginine derivatives are structural analogues of L-arginine, the endogenous substrate for NOS. By competitively or irreversibly binding to the active site of NOS enzymes, these derivatives effectively block the synthesis of NO.[3][4][5] This inhibitory action forms the basis of their extensive use in medicinal chemistry to probe the function of NO in biological systems and to develop novel therapeutics for conditions characterized by excessive NO production.

Key Nitro-Arginine Derivatives and Their Properties

Several nitro-arginine derivatives have been synthesized and extensively studied. The most prominent among these include Nω-nitro-L-arginine (L-NNA) and its methyl ester prodrug, Nω-nitro-L-arginine methyl ester (L-NAME). Another important class includes derivatives of L-ornithine, such as N5-(1-iminoethyl)-L-ornithine (L-NIO).

Nω-nitro-L-arginine (L-NNA)

L-NNA is one of the earliest and most widely used synthetic NOS inhibitors.[1] It acts as a potent, slow, and tight-binding inhibitor of all three NOS isoforms.[3][5] While initially considered non-selective, some studies suggest a degree of selectivity for nNOS and eNOS over iNOS.[1][3] Its inhibitory effect on brain NOS has been shown to be irreversible in both in vitro and in vivo settings.[5]

Nω-nitro-L-arginine Methyl Ester (L-NAME)

L-NAME is a cell-permeable prodrug that is hydrolyzed in vivo to the active inhibitor, L-NNA.[6][7][8] This property makes L-NAME particularly useful for in vivo studies and has led to its widespread use in animal models of various diseases.[9][10][11] It is important to note that L-NAME itself is a much less potent inhibitor of purified NOS than L-NNA, and its inhibitory activity is dependent on its conversion to L-NNA.[6]

N5-(1-Iminoethyl)-L-ornithine (L-NIO)

L-NIO is a potent inhibitor of NOS and has demonstrated irreversible inhibitory activity in phagocytic cells.[12][13] It has been shown to be more potent than L-NNA and L-NAME in certain cell types.[12] L-NIO has been investigated for its therapeutic potential in conditions like ischemia-reperfusion injury.[14]

Therapeutic Applications in Medicinal Chemistry

The ability of nitro-arginine derivatives to modulate NO production has led to their investigation in a wide range of therapeutic areas.

Cardiovascular Diseases

In conditions such as septic shock, excessive NO production by iNOS leads to severe vasodilation and hypotension.[1] L-NNA and L-NAME have been used in clinical trials to counteract this effect by increasing systemic vascular resistance and blood pressure.[1]

Cancer

The role of NO in cancer is complex, with both pro- and anti-tumoral effects. However, in many cancers, elevated NO levels are associated with tumor growth, angiogenesis, and metastasis.[2][15][16] Nitro-arginine derivatives are being studied as anti-cancer agents due to their ability to inhibit these processes.[9][15][16] For instance, L-NAME has been shown to reduce tumor growth and metastasis in animal models.[9] It may also enhance the efficacy of other cancer therapies.[9]

Neurological Disorders

In the central nervous system, NO acts as a neurotransmitter. However, overproduction of NO, particularly following events like ischemic stroke, can be neurotoxic.[17] L-NNA has demonstrated neuroprotective effects in animal models of focal stroke, suggesting a potential therapeutic role for NOS inhibitors in cerebrovascular diseases.[4][17]

Quantitative Data on Nitro-Arginine Derivatives

The following tables summarize key quantitative data for prominent nitro-arginine derivatives, providing a basis for comparison of their potency, selectivity, and pharmacokinetic properties.

Table 1: Inhibitory Potency of Nitro-Arginine Derivatives against NOS Isoforms

| Compound | Target Isoform | IC50 (µM) | Ki (µM) | Notes | Reference(s) |

| L-NNA | Bovine Brain cNOS | - | 0.015 | Slow, tight-binding inhibitor. | [3] |

| L-NNA | Mouse Macrophage iNOS | - | 4.4 | Weaker, rapidly reversible inhibition. | [3] |

| L-NNA | nNOS | - | 0.61 | [18] | |

| L-NNA | iNOS | - | 4.28 | [18] | |

| L-NNA | eNOS | - | 0.72 | [18] | |

| L-NAME | Purified Brain NOS | 70 | - | Potency increases with incubation due to hydrolysis to L-NNA. | [6] |

| L-NIO | Neutrophil NOS | 0.8 ± 0.1 | - | Irreversible inhibitor. | [12] |

| L-NIO | J774 Macrophage NOS | 3 ± 0.5 | - | Irreversible inhibitor. | [12] |

Table 2: Pharmacokinetic Parameters of Nitro-Arginine Derivatives in Rats (Intravenous Administration)

| Compound | Dose (mg/kg) | Total Clearance (L/h/kg) | Half-life (h) | Mean Residence Time (h) | Volume of Distribution (L/kg) | Reference(s) |

| L-NNA | 10 | 0.07 | 17 | 23 | 1.4 | [19] |

| L-NNA | 30 | 0.05 | 30 | 40 | 2.2 | [19] |

| L-NNA | 100 | - | - | - | 2.4 | [19] |

| L-NAME | - | - | 0.32 | - | 0.45 | [7] |

| L-NOARG (metabolite of L-NAME) | - | - | 22.9 | - | 1.96 | [7] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of nitro-arginine derivatives. The following sections provide protocols for key experiments.

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Reagent Method)

This assay quantifies the inhibitory effect of a compound on NOS activity by measuring the production of nitrite, a stable oxidation product of NO.[20][21]

Materials:

-

Purified NOS isoforms (nNOS, eNOS, or iNOS) or cell/tissue homogenates

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

-

L-arginine (substrate)

-

NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactors)

-

Test compound (nitro-arginine derivative)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Nitrate reductase (optional, for total NO measurement)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the NOS enzyme, cofactors (NADPH, FAD, FMN, BH4), and reaction buffer.

-

Add varying concentrations of the nitro-arginine derivative to the wells of a 96-well plate. Include a control group without the inhibitor.

-

Initiate the reaction by adding L-arginine to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

(Optional) To measure total NO production (nitrite + nitrate), add nitrate reductase to the samples and incubate according to the manufacturer's instructions to convert nitrate to nitrite.

-

Stop the reaction and add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Solution B.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of nitro-arginine derivatives on cultured cells by measuring metabolic activity.[20]

Materials:

-

Cultured cells

-

96-well cell culture plate

-

Cell culture medium

-

Test compound (nitro-arginine derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the nitro-arginine derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for a further 15-30 minutes with gentle shaking.

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of nitro-arginine derivatives.

Caption: Nitric Oxide Synthase (NOS) Signaling Pathway and Point of Inhibition.

References

- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitroarginine - Wikipedia [en.wikipedia.org]

- 5. Nitric oxide synthase: irreversible inhibition by L-NG-nitroarginine in brain in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Distribution and metabolism of NG-nitro-L-arginine and NG-nitro-L-arginine methylester in canine blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NG-nitro-L-arginine methyl ester, an inhibitor of nitric oxide synthesis, ameliorates interleukin 2-induced capillary leakage and reduces tumour growth in adenocarcinoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Effects of L-arginine-derived nitric oxide synthesis on neuronal activity in nucleus tractus solitarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitric oxide synthase inhibitor, nitro-iminoethyl-L-ornithine, reduces ischemia-reperfusion injury in rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Facebook [cancer.gov]

- 16. Facebook [cancer.gov]

- 17. Neuroprotective effects of NG-nitro-L-arginine in focal stroke in the 7-day old rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Dose-ranging study of NG-nitro-L-arginine pharmacokinetics in rats after bolus intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

Methodological & Application

Standard Protocol for Coupling Boc-Arg(NO2)-OH in Solid-Phase Peptide Synthesis (SPPS)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of arginine residues into synthetic peptides is a critical step in the development of many therapeutic and research-grade peptides. The strongly basic guanidino group of arginine (pKa ≈ 12.5) necessitates the use of a side-chain protecting group during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions. In Boc-based SPPS, one of the common protecting groups for arginine is the nitro (NO2) group. The electron-withdrawing nature of the nitro group effectively reduces the nucleophilicity of the guanidino side chain. This document provides a detailed protocol for the efficient coupling of Nα-Boc-L-arginine(Nω-nitro) (Boc-Arg(NO2)-OH) and outlines key considerations for its use.

Recent studies have reaffirmed the utility of the nitro protecting group, highlighting its high stability in common SPPS solvents and its ability to suppress δ-lactam formation, a significant side reaction that can lead to chain termination.[1] The nitro group is stable to the trifluoroacetic acid (TFA) used for Nα-Boc deprotection and can be removed during the final cleavage from the resin with strong acids like hydrogen fluoride (HF) or, alternatively, through orthogonal on-resin deprotection methods.[1]

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is crucial for achieving high efficiency when incorporating Boc-Arg(NO2)-OH, which can be considered a sterically hindered amino acid. The following table summarizes common coupling reagents and their typical performance. While direct comparative data for Boc-Arg(NO2)-OH is limited, this table provides representative yields and key considerations based on data for other hindered amino acids.

| Coupling Reagent/Method | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Typical Yield (%) | Racemization Risk | Key Considerations |

| DCC/HOBt | 1:1:0 (pre-activation) | 2-4 hours | 90-98 | Low with HOBt | Cost-effective. The byproduct, dicyclohexylurea (DCU), is insoluble and can be difficult to remove in some systems.[2] |

| HBTU/DIPEA | 1:1:2 | 30-60 min | >95 | Low | Highly efficient and widely used for hindered couplings. Rapid reaction times.[3] |

| HATU/DIPEA | 1:1:2 | 15-45 min | >98 | Very Low | Generally more reactive than HBTU, making it excellent for particularly difficult couplings.[3] |

| DIC/OxymaPure® | 1:1:0 (pre-activation) | 1-2 hours | >95 | Very Low | OxymaPure® enhances coupling efficiency and effectively suppresses racemization. The byproduct, diisopropylurea (DIU), is soluble in common washing solvents. |

Experimental Protocols

Protocol 1: General Boc-SPPS Workflow for Boc-Arg(NO2)-OH Incorporation

This protocol outlines the standard steps for incorporating a Boc-Arg(NO2)-OH residue into a growing peptide chain on a solid support.

Caption: General workflow for Boc-SPPS.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Arg(NO2)-OH

-

Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Kaiser test kit

Procedure:

-

Resin Swelling and Preparation: Ensure the peptide-resin is adequately swelled in DCM and DMF. The N-terminal Boc group of the preceding amino acid should be removed using a solution of 25-50% TFA in DCM, followed by neutralization with a 5-10% solution of DIPEA in DMF.

-

Amino Acid Activation and Coupling (HBTU/HATU Method):

-

In a separate reaction vessel, dissolve Boc-Arg(NO2)-OH (2-3 equivalents relative to resin loading) and HBTU or HATU (2-3 equivalents) in DMF.

-

Add DIPEA (4-6 equivalents) to the solution to begin the activation.

-

Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature with gentle agitation.

-

-

Amino Acid Activation and Coupling (DCC/HOBt Method):

-

In a separate reaction vessel, dissolve Boc-Arg(NO2)-OH (2-3 equivalents) and HOBt (2-3 equivalents) in DMF/DCM (1:1).

-

Cool the solution to 0°C and add DCC (2-3 equivalents).

-

Allow the pre-activation to proceed for 10-15 minutes at 0°C.

-

Filter the solution to remove the precipitated DCU byproduct and add the filtrate to the deprotected and neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

After the coupling reaction, take a small sample of the resin beads and perform a Kaiser test.

-

A negative Kaiser test (yellow/colorless beads) indicates complete coupling.

-

A positive Kaiser test (blue/purple beads) indicates incomplete coupling. If the test is positive, a second coupling step should be performed.

-

-

Washing: After a negative Kaiser test, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: On-Resin Deprotection of the Nitro Group

For specific applications requiring the selective deprotection of the arginine side chain while the peptide remains on the resin, the following protocol using tin(II) chloride can be employed.[1]

Caption: On-resin deprotection of Arg(NO2).

Materials:

-

Peptidyl-resin containing Arg(NO2)

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Phenol

-

Aqueous hydrochloric acid (HCl)

-

2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

-

Prepare the Deprotection Cocktail: Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.

-

Resin Treatment: Add the deprotection cocktail to the peptidyl-resin.

-

Heating: Heat the reaction mixture to 55°C. The reaction time can be monitored by cleaving a small aliquot of the resin and analyzing it by HPLC.

-

Washing: Once the deprotection is complete, drain the solution and wash the resin thoroughly with 2-MeTHF, DMF, DCM, and methanol.

Protocol 3: Final Cleavage from Resin and Nitro Group Removal

The standard method for cleaving the peptide from the resin and simultaneously removing the nitro group is treatment with a strong acid, typically hydrogen fluoride (HF).

Materials:

-

Peptidyl-resin containing Arg(NO2)

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

Cold diethyl ether

Procedure:

-

Preparation: Place the dried peptidyl-resin in a suitable HF cleavage apparatus. Add scavengers (e.g., anisole) to the resin.

-

HF Cleavage: Cool the apparatus to -5 to 0°C. Carefully condense anhydrous HF into the reaction vessel.

-

Reaction: Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: Remove the HF by evaporation under a stream of nitrogen.

-

Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Isolation and Purification: Collect the precipitated peptide by filtration or centrifugation. The crude peptide can then be purified by reverse-phase HPLC.

Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The Boc-Arg(NO2)-OH residue is bulky. | - Perform a second coupling. - Switch to a more powerful coupling reagent like HATU. - Increase the equivalents of amino acid and coupling reagents. |

| Peptide Aggregation: The growing peptide chain may be aggregating on the resin. | - Use a solvent mixture that disrupts aggregation (e.g., DMF/DMSO). - Add a chaotropic salt like LiCl (0.5 M) to the coupling reaction. | |

| Low Yield of Final Peptide | Incomplete Deprotection of Nitro Group: Insufficient cleavage time or conditions. | - Ensure complete removal of HF. - If using the SnCl2 method, monitor the reaction to completion. |

| Side Reactions During Cleavage: Formation of ornithine from arginine. | - Use appropriate scavengers during HF cleavage. - Minimize cleavage time. |

Conclusion

The use of Boc-Arg(NO2)-OH in SPPS provides a reliable method for the incorporation of arginine into synthetic peptides. Its stability and the availability of robust coupling and deprotection protocols make it a valuable tool for peptide chemists. By selecting the appropriate coupling reagents and carefully monitoring the reaction, high coupling efficiencies can be achieved. The option for either standard HF cleavage or orthogonal on-resin deprotection offers flexibility in complex peptide synthesis strategies.

References

Application Notes and Protocols for the Activation of Boc-Arg(NO2)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine, a key amino acid in many biologically active peptides, presents a unique challenge in solid-phase peptide synthesis (SPPS) due to its nucleophilic guanidinium side chain. Effective protection of this functional group is crucial to prevent side reactions and ensure high-yield synthesis of the target peptide. The nitro (NO2) group is a classical protecting group for the arginine side chain, offering distinct advantages in terms of stability and reduced propensity for certain side reactions. This document provides detailed application notes and protocols for the activation of Nα-Boc-Nω-nitro-L-arginine (Boc-Arg(NO2)-OH) in SPPS, focusing on common activation methods, their comparative efficiencies, and strategies to minimize side reactions.

The use of the nitro protecting group for arginine has been revisited and has been shown to effectively minimize the formation of δ-lactam, a major side reaction during the incorporation of arginine.[1] This makes Boc-Arg(NO2)-OH a valuable building block for the synthesis of arginine-containing peptides.

Activation Methods and Reagents

The activation of the carboxylic acid of Boc-Arg(NO2)-OH is a critical step to facilitate its coupling to the free amine of the growing peptide chain on the solid support. Several classes of reagents are commonly employed for this purpose, each with its own mechanism and efficiency.

Carbodiimides

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are widely used for in situ activation of amino acids.[2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is typically included.[2][3] DIC is often preferred in SPPS because the resulting diisopropylurea byproduct is more soluble in common solvents like isopropanol, facilitating its removal.[2][4]

Uronium/Aminium Salts

Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient coupling reagents that react with the carboxylic acid to form an active ester.[4] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a related reagent that often shows faster reaction rates and reduced epimerization.[4] These reagents require a non-nucleophilic base, such as Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM), for activation.

Comparison of Activation Methods

The choice of activation method can significantly impact coupling efficiency and the prevalence of side reactions. While direct quantitative comparisons for Boc-Arg(NO2)-OH are not extensively documented, data from studies on Fmoc-Arg(NO2)-OH and other hindered amino acids provide valuable insights.

| Activation Method | Key Features | Advantages | Disadvantages |

| DIC/HOBt | Forms an O-acylisourea intermediate, which then reacts with HOBt to form a less reactive but more selective HOBt ester. | Cost-effective, widely used, and generally effective. Minimizes racemization.[2] | Can be slower than uronium/aminium salt methods. DCC produces an insoluble urea byproduct. |

| DIC/OxymaPure | OxymaPure is a highly effective additive that enhances coupling efficiency and suppresses racemization.[5] | Considered a safer and often more efficient alternative to HOBt.[3] | Potential for a side reaction between DIC and OxymaPure to release HCN, though this is dependent on the carbodiimide structure.[3] |

| HBTU/DIEA | A pre-activation step is typically performed to form the HOBt active ester of the amino acid. | Fast and efficient couplings, with the byproducts being soluble in common solvents.[4] | Can be more expensive than carbodiimide methods. Excess HBTU can cap the N-terminus of the peptide chain. |

| HATU/DIEA | Similar to HBTU but based on the more reactive HOAt. | Generally faster and more efficient than HBTU, particularly for sterically hindered couplings.[4][5] | Higher cost compared to HBTU and carbodiimide reagents. |

Side Reactions

The primary side reaction of concern during the activation of arginine derivatives is the formation of a δ-lactam. This intramolecular cyclization results in a chain-terminating species and reduces the yield of the desired peptide. Studies have shown that the electron-withdrawing nature of the NO2 group on the guanidinium side chain significantly reduces the nucleophilicity of the side chain, thereby minimizing the tendency for δ-lactam formation compared to other protecting groups like Pbf and (Boc)2.[1] For Fmoc-Arg(NO2)-OH activated with DIC/OxymaPure, δ-lactam formation was observed to be significantly lower (around 3% after 30 minutes) compared to Fmoc-Arg(Pbf)-OH (around 12% after 30 minutes).[1]

Experimental Protocols

The following are detailed protocols for the activation and coupling of Boc-Arg(NO2)-OH in manual solid-phase peptide synthesis. These protocols assume a starting resin with a free N-terminal amine.

Protocol 1: Activation using DIC/HOBt

-

Resin Preparation : Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes, followed by washing with Dimethylformamide (DMF) (3 x 10 mL).

-

Amino Acid Solution Preparation : In a separate vessel, dissolve Boc-Arg(NO2)-OH (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.

-

Activation and Coupling : Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes. Add the activated amino acid solution to the resin.

-

Reaction : Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitoring : Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Washing : Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 2: Activation using HBTU/DIEA

-

Resin Preparation : Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x 10 mL).

-

Amino Acid Solution Preparation : In a separate vessel, dissolve Boc-Arg(NO2)-OH (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in DMF.

-

Activation and Coupling : Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes. Add the activated amino acid solution to the resin.

-

Reaction : Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring : Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

-

Washing : Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Diagrams

Caption: Activation pathways for Boc-Arg(NO2)-OH in SPPS.

References

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Deprotection of Boc-Arg(NO2)-OH via HF Cleavage

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Boc solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin and the removal of side-chain protecting groups is a critical step that significantly impacts the final yield and purity of the synthetic peptide. For arginine residues protected with a nitro group (Arg(NO2)), anhydrous hydrogen fluoride (HF) is a commonly employed reagent for deprotection. This method, while highly effective, requires stringent safety protocols and a thorough understanding of the underlying chemistry to mitigate potential side reactions. These application notes provide a detailed overview and protocols for the successful deprotection of peptides containing Boc-Arg(NO2)-OH using HF cleavage.

The deprotection of Arg(NO2) is more challenging compared to many other protected amino acids due to the stability of the nitro group. The "low-high" HF cleavage procedure is often recommended to minimize side reactions with sensitive amino acid residues in the peptide sequence, with the "high" HF step being necessary for the complete removal of the nitro protecting group.

Reaction Mechanism and Rationale

The cleavage of the Boc group and most benzyl-based side-chain protecting groups, including the cleavage from the resin, proceeds via an SN1 mechanism in strong acid like anhydrous HF.[1] This process generates reactive carbocations that can lead to undesired alkylation of nucleophilic residues such as tryptophan, methionine, cysteine, and tyrosine.[2] To prevent these side reactions, scavengers are added to the cleavage cocktail to trap these carbocations.

The nitro group on the arginine side chain is particularly resistant to acid cleavage and requires harsh conditions for its removal. The "low-high" HF procedure addresses this by first using a milder ("low HF") cleavage cocktail to remove more labile protecting groups via an SN2 mechanism, which generates fewer carbocations. This is followed by a "high HF" step with neat HF to cleave the more resistant groups like Arg(NO2).[3]

Potential Side Reactions and Mitigation

Several side reactions can occur during HF cleavage, particularly when dealing with sensitive amino acids or complex peptides. Understanding these potential issues is crucial for optimizing the cleavage protocol.

| Side Reaction | Amino Acid(s) Affected | Mitigation Strategy |

| Alkylation | Trp, Met, Cys, Tyr | Addition of scavengers such as anisole, p-cresol, or thioanisole to the cleavage cocktail to trap carbocations.[2] |

| Aspartimide Formation | Asp-Gly, Asp-Ser sequences | Perform cleavage at lower temperatures (0-5 °C). |

| Oxidation | Met, Cys | Use of scavengers with reducing properties like dimethyl sulfide (DMS) or dithiothreitol (DTT). The "low-high" HF procedure with DMS can also reduce Met(O) to Met. |

| Incomplete Deprotection | Arg(NO2), Arg(Tos) | Use of the "high" HF cleavage step with sufficient reaction time (up to 2 hours).[2] |

Experimental Protocols

Extreme caution must be exercised when handling anhydrous HF. It is a highly toxic, corrosive, and volatile liquid that can cause severe burns and systemic toxicity. All procedures must be performed in a dedicated, well-ventilated fume hood with a scrubber, using specialized HF-resistant apparatus (e.g., Kel-F or Teflon) and appropriate personal protective equipment (PPE), including HF-resistant gloves, a face shield, and a lab coat.

Pre-Cleavage Preparation

-

N-terminal Boc Deprotection: Before HF cleavage, the N-terminal Boc group must be removed to prevent t-butylation of sensitive residues.[4] This is typically done by treating the peptide-resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.

-

Resin Drying: Thoroughly wash the resin with DCM and methanol and dry it under a high vacuum for several hours to remove all residual solvents and moisture.

Standard "High" HF Cleavage Protocol (for peptides without highly sensitive residues)

-

Place the dried peptide-resin (typically 0.1-0.5 mmol) and a Teflon-coated stir bar in a Kel-F reaction vessel.

-

Add the appropriate scavenger cocktail. A common scavenger is anisole (1.0 mL per gram of resin).

-

Cool the reaction vessel to -5 to 0 °C using an ice-salt bath.

-

Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.

-

Stir the mixture at 0-5 °C for 60-120 minutes. The longer reaction time is generally required for complete deprotection of Arg(NO2).[2]

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum, ensuring the vapor is safely trapped and neutralized.

-

Proceed to the work-up and purification steps.

"Low-High" HF Cleavage Protocol (recommended for peptides with sensitive residues)

Low HF Step:

-

Place the dried peptide-resin and a stir bar in the Kel-F reaction vessel.

-

Add the "low HF" scavenger cocktail, typically a mixture of DMS and p-cresol (e.g., 6.5 mL DMS and 1.0 mL p-cresol per gram of resin).[2]

-

Cool the vessel to 0 °C.

-

Condense a mixture of HF and DMS (typically 1:3 v/v) into the vessel (e.g., 2.5 mL HF and 7.5 mL DMS per gram of resin).

-

Stir the reaction at 0 °C for 2 hours.

-

Evaporate the HF and DMS under vacuum at 0 °C.

High HF Step:

-

To the resin from the low HF step, add a scavenger such as p-cresol (1 mL per gram of resin).

-

Cool the reaction vessel to -5 to 0 °C.

-

Condense neat anhydrous HF (approximately 10 mL per gram of resin) into the vessel.

-

Stir the mixture at 0-5 °C for 60 minutes.

-

Remove the HF by evaporation as described above.

Post-Cleavage Work-up and Purification

-

After evaporation of HF, wash the resin and cleaved peptide with cold diethyl ether to precipitate the peptide and remove the scavengers.

-

Collect the precipitated peptide by filtration or centrifugation.

-

Extract the crude peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.

-

Lyophilize the aqueous extract to obtain the crude peptide powder.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry and amino acid analysis to confirm its identity and purity.

Quantitative Data Summary

While the final yield and purity are highly sequence-dependent, the following table provides an expected range for the deprotection of peptides containing Arg(NO2) using the "low-high" HF cleavage protocol.

| Parameter | Expected Outcome | Notes |

| Crude Peptide Yield | 60-85% | Dependent on the efficiency of the solid-phase synthesis and the cleavage reaction. |

| Purity (by RP-HPLC) | 50-80% | Highly dependent on the peptide sequence and the presence of sensitive residues. Purification is almost always necessary. |

| Deprotection Efficiency | >95% | With optimal conditions (time, temperature, scavengers), the removal of the nitro group should be nearly complete. |

Visualizations

Caption: Workflow for Boc-Arg(NO2)-OH Deprotection using "Low-High" HF Cleavage.

Caption: SN1 Mechanism of HF Cleavage and the Role of Scavengers.

References

On-Resin Deprotection of Arginine(NO2) using Stannous Chloride (SnCl2): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction